3-(2,4-Dimethylphenyl)isonicotinic acid
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Overview
Description
3-(2,4-Dimethylphenyl)isonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 2,4-dimethylphenyl group attached to the third position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of 2,4-dimethylphenyl. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-Dimethylphenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the 2,4-dimethylphenyl group can influence the binding affinity and specificity of the compound for its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Isonicotinic acid: A simpler analog without the 2,4-dimethylphenyl group.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 3-(2,4-Dimethylphenyl)isonicotinic acid is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-11(10(2)7-9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLPTDNPZOSTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687070 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-30-7 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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